Formiminoglutamic acid Formiminoglutamic acid Formiminoglutamic acid, also known as N-formimino-L-glutamate or acid, formiminoglutamic, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Formiminoglutamic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Formiminoglutamic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, formiminoglutamic acid is primarily located in the cytoplasm. Formiminoglutamic acid participates in a number of enzymatic reactions. In particular, Formiminoglutamic acid can be biosynthesized from 4-imidazolone-5-propionic acid through its interaction with the enzyme probable imidazolonepropionase. In addition, Tetrahydrofolic acid and formiminoglutamic acid can be converted into 5-formiminotetrahydrofolic acid and L-glutamic acid through the action of the enzyme formimidoyltransferase-cyclodeaminase. In humans, formiminoglutamic acid is involved in the histidine metabolism pathway. Formiminoglutamic acid is also involved in the metabolic disorder called the histidinemia pathway.
N-formimidoyl-L-glutamic acid is the N-formimidoyl derivative of L-glutamic acid It is a L-glutamic acid derivative and a dicarboxylic acid. It is a conjugate acid of a N-formimidoyl-L-glutamate(2-) and a N-formimidoyl-L-glutamate(1-).
Measurement of this acid in the urine after oral administration of histidine provides the basis for the diagnostic test of folic acid deficiency and of megaloblastic anemia of pregnancy.
Brand Name: Vulcanchem
CAS No.: 816-90-0
VCID: VC0528343
InChI: InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)/t4-/m0/s1
SMILES: C(CC(=O)O)C(C(=O)O)N=CN
Molecular Formula: C6H10N2O4
Molecular Weight: 173.15 g/mol

Formiminoglutamic acid

CAS No.: 816-90-0

Cat. No.: VC0528343

Molecular Formula: C6H10N2O4

Molecular Weight: 173.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Formiminoglutamic acid - 816-90-0

Specification

CAS No. 816-90-0
Molecular Formula C6H10N2O4
Molecular Weight 173.15 g/mol
IUPAC Name (2S)-2-(aminomethylideneamino)pentanedioic acid
Standard InChI InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)/t4-/m0/s1
Standard InChI Key NRXIKWMTVXPVEF-BYPYZUCNSA-N
Isomeric SMILES C(CC(=O)[O-])[C@@H](C(=O)[O-])[NH+]=CN
SMILES C(CC(=O)O)C(C(=O)O)N=CN
Canonical SMILES C(CC(=O)[O-])C(C(=O)[O-])[NH+]=CN
Appearance Solid powder

Introduction

Biochemical Structure and Metabolic Role of Formiminoglutamic Acid

Formiminoglutamic acid (C6H10N2O5; molecular weight 190.15 g/mol) is an imino acid derivative of glutamic acid, characterized by a formimino group (-NH-CH=NH) attached to the γ-carbon of glutamate . Its structural identity was confirmed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies, with the Metabolomics Workbench assigning it the identifier ME404035 .

Histidine Catabolism and FIGLU Production

FIGLU is generated during the fourth step of histidine degradation (Figure 1):

  • Histidine → Urocanic acid (via histidase)

  • Urocanic acid → Imidazolone propionic acid (via urocanase)

  • Imidazolone propionic acid → Formiminoglutamic acid (via imidazolonepropionase)

  • FIGLU → 5-Formiminotetrahydrofolate (5-FTHF) (via FTCD) .

The FTCD enzyme, encoded by the FTCD gene on chromosome 21q22.3, catalyzes the transfer of FIGLU’s formimino group to tetrahydrofolate (THF), producing 5-FTHF and glutamate . This reaction links histidine metabolism to the folate cycle, which supplies one-carbon units for nucleotide synthesis and methylation reactions.

Analytical Methods for FIGLU Quantification

Spectrophotometric Assay

Tabor and Wyngarden’s enzymatic method remains the gold standard for FIGLU detection . The protocol involves:

  • Urine hydrolysis: Acid treatment (0.1 N HCl, 100°C, 1 hr) converts FIGLU to glutamate.

  • Enzymatic conversion:

    • Reaction 1: FIGLU + THF → 5-FTHF + Glutamate (FTCD-dependent)

    • Reaction 2: 5-FTHF → 5,10-Methenyl-THF + NH3 (FTCD cyclodeaminase activity) .

  • Spectrophotometric measurement: 5,10-Methenyl-THF absorbs strongly at 350 nm (ε = 25,000 M⁻¹cm⁻¹) .

Table 1: Performance Characteristics of FIGLU Assay

ParameterValue
Linear Range0.1–10 μmol/L
Intra-assay CV<5%
Recovery Rate95–105%
InterferenceNone from glutamine

Clinical Significance of FIGLU Elevation

Inborn Errors: FTCD Deficiency

FTCD deficiency (OMIM #229100) is an autosomal recessive disorder causing FIGLU accumulation in urine and plasma. Key findings from newborn screening programs include:

Table 2: Outcomes of FTCD Deficiency (n=18)

ParameterValue
Incidence1:58,982
Developmental Delay16% (3/18)
Anemia25% (4/16)
Asymptomatic Cases84%

Notably, Perry et al. (1975) documented two siblings with massive FIGLU excretion (up to 3.89 mmol/24 hr) but normal intelligence and hematologic parameters , illustrating the phenotypic heterogeneity of FTCD deficiency.

Acquired Deficiencies

  • Vitamin B12 Deficiency: B12 is required for recycling 5-FTHF to THF. B12-deficient rats excrete 10–20× more FIGLU than controls, reversible with B12 supplementation .

  • Folate Antagonists: Aminopterin treatment in sheep increased FIGLU excretion 5-fold, normalized by folinic acid .

Genetic and Molecular Insights

FTCD Enzyme Dynamics

FTCD’s bifunctional structure includes:

  • N-terminal formiminotransferase domain (residues 1–300)

  • C-terminal cyclodeaminase domain (residues 301–541) .

Diagnostic and Therapeutic Applications

Newborn Screening

Tandem mass spectrometry (MS/MS) detects elevated FIGLU (m/z 287.2) in dried blood spots, though ¹³C-FIGLU may confound results . Positive cases require confirmatory urine FIGLU testing and FTCD sequencing.

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